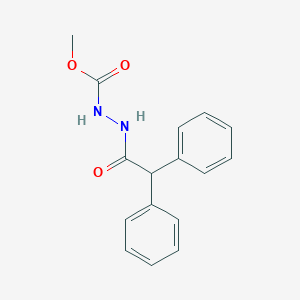![molecular formula C14H9BrN2O B463456 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile CAS No. 304453-75-6](/img/structure/B463456.png)
3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile is a chemical compound with the molecular formula C14H9BrN2O . It has an average mass of 301.138 Da and a monoisotopic mass of 299.989807 Da .
Synthesis Analysis
The compound can be synthesized using 5-bromo salicylaldehyde and β-alanine . A novel Schiff base, (E)-3-((5-bromo-2-hydroxybenzylidene) amino) prop-anoic acid was synthesized using these two compounds . Characterization was carried out using IR, UV-Vis, 1H and 13C NMR and mass spectrum .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The structure can be further analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and structure . Further details such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Photodynamic Therapy Applications
The compound 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile and its derivatives have been studied for their potential applications in photodynamic therapy (PDT). A specific study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, closely related to the compound , demonstrated remarkable properties suitable for PDT. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II photosensitization mechanisms used in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Photophysicochemical Properties for Photocatalytic Applications
Another research focused on the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including a compound structurally similar to this compound. The study reported that these compounds have photosensitizing abilities suitable for photocatalytic applications, highlighting the potential for environmental and industrial photocatalytic processes to degrade pollutants or synthesize valuable chemicals (Öncül, Öztürk, & Pişkin, 2021).
Organic Synthesis and Chemical Reactions
The compound and its related derivatives find applications in organic synthesis, such as the synthesis of benzofuran derivatives. A study described the synthesis of 2-alkylamino and 2-arylamino-5-bromo-3-[(5-bromo-2-hydroxybenzylidene)amino]benzofurans through a reaction involving 5-bromo-2-hydroxybenzaldehyde. These benzofuran derivatives have potential applications in the development of new materials and bioactive molecules (Bossio, Marcaccini, Paoli, Pepino, & Polo, 1991).
properties
IUPAC Name |
3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,9,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBNNCOXFJBSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B463396.png)
![4-[({5-Nitro-2-methylphenyl}imino)methyl]phenol](/img/structure/B463398.png)
![4-[(2,4-Dichlorobenzylidene)amino]benzenesulfonamide](/img/structure/B463408.png)
![5-[2-(4-iodophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B463409.png)
![4-{[(3,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463412.png)
![3-[(2-Nitrophenyl)methylideneamino]benzonitrile](/img/structure/B463419.png)
![6-bromo-5-methyl-3-[(2-nitrophenyl)hydrazono]-1,3-dihydro-2H-indol-2-one](/img/structure/B463432.png)
![3-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}benzonitrile](/img/structure/B463439.png)
![3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B463471.png)
![2,4-Dichloro-6-{[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B463490.png)

![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463523.png)
![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463525.png)
![(4E)-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-bromo-4-nitrophenyl)hydrazone]](/img/structure/B463528.png)